2-Chloro-7-ethyl-7H-pyrrolo[2,3-d]pyrimidine
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Overview
Description
2-Chloro-7-ethyl-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic organic compound that belongs to the pyrrolopyrimidine family. This compound is characterized by the presence of a chlorine atom at the 2-position and an ethyl group at the 7-position of the pyrrolopyrimidine ring system. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-7-ethyl-7H-pyrrolo[2,3-d]pyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloropyrimidine and ethylamine.
Formation of Intermediate: The initial step involves the reaction of 2-chloropyrimidine with ethylamine under controlled conditions to form an intermediate compound.
Cyclization: The intermediate undergoes cyclization in the presence of a suitable catalyst, such as a Lewis acid, to form the pyrrolopyrimidine ring system.
Chlorination: The final step involves the selective chlorination of the pyrrolopyrimidine ring at the 2-position using reagents like phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: Utilizing batch or continuous flow reactors to ensure efficient mixing and reaction control.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired compound with high purity.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-7-ethyl-7H-pyrrolo[2,3-d]pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 2-position can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Electrophilic Substitution: The compound can participate in electrophilic substitution reactions, particularly at the pyrimidine ring.
Oxidation and Reduction: It can undergo oxidation and reduction reactions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Electrophilic Substitution: Reagents like bromine (Br2) or iodine (I2) in the presence of a Lewis acid catalyst.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide (H2O2) or reducing agents like sodium borohydride (NaBH4).
Major Products Formed
The major products formed from these reactions include various substituted pyrrolopyrimidine derivatives, which can be further explored for their biological activities.
Scientific Research Applications
2-Chloro-7-ethyl-7H-pyrrolo[2,3-d]pyrimidine has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of kinase inhibitors, which are crucial in cancer therapy.
Biological Studies: The compound is studied for its potential to modulate biological pathways and its effects on cellular processes.
Chemical Biology: It serves as a tool compound in chemical biology to study protein-ligand interactions and enzyme inhibition.
Industrial Applications: It is used in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Chloro-7-ethyl-7H-pyrrolo[2,3-d]pyrimidine involves:
Molecular Targets: The compound targets specific kinases involved in cell signaling pathways, such as EGFR, Her2, VEGFR2, and CDK2.
Pathways Involved: It inhibits kinase activity, leading to the disruption of cell proliferation and induction of apoptosis in cancer cells.
Binding Interactions: Molecular docking studies have shown that the compound binds to the active sites of these kinases, similar to known inhibitors like sunitinib.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Similar structure but with a chlorine atom at the 4-position.
6-Chloro-7-deazapurine: Another halogenated pyrrolopyrimidine derivative.
3-Bromo-5-chloro-1H-pyrazolo[3,4-c]pyridine: A related compound with different halogen substitutions.
Uniqueness
2-Chloro-7-ethyl-7H-pyrrolo[2,3-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ethyl group at the 7-position and chlorine at the 2-position make it a valuable scaffold for drug development and chemical biology research.
Properties
IUPAC Name |
2-chloro-7-ethylpyrrolo[2,3-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClN3/c1-2-12-4-3-6-5-10-8(9)11-7(6)12/h3-5H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSNHGSPFOZVMGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC2=CN=C(N=C21)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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